molecular formula C5H3Br2ClS B1441933 5-Bromo-3-(bromomethyl)-2-chlorothiophene CAS No. 1185727-35-8

5-Bromo-3-(bromomethyl)-2-chlorothiophene

Cat. No. B1441933
M. Wt: 290.4 g/mol
InChI Key: RKFLERACBBNACC-UHFFFAOYSA-N
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Description

“5-Bromo-3-(bromomethyl)-2-chlorothiophene” is a chemical compound. Its empirical formula is C9H6Br2S1 and it has a molecular weight of 306.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

1. Synthesis of Rupatadine

  • Application Summary: 5-Methyl-3-(bromomethyl)pyridine is a key intermediate in the synthesis of rupatadine, a drug used in the treatment of seasonal and allergic rhinitis .
  • Methods of Application: A new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide is reported, which used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method has the merits of being simple, efficient, and environmentally friendly .
  • Results: The synthesis resulted in a 65.9% yield of the desired product .

2. Suzuki Cross-Coupling Reaction

  • Application Summary: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to synthesize a series of novel pyridine derivatives .
  • Methods of Application: The reaction was catalyzed by palladium and resulted in the formation of novel pyridine derivatives in moderate to good yield .
  • Results: The reaction resulted in the formation of a series of novel pyridine derivatives with potential applications as chiral dopants for liquid crystals .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

5-bromo-3-(bromomethyl)-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClS/c6-2-3-1-4(7)9-5(3)8/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLERACBBNACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CBr)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717910
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(bromomethyl)-2-chlorothiophene

CAS RN

1185727-35-8
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185727-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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